![molecular formula C10H7ClN4S B2793795 4-Chloro-2-[(2-pyridinylmethyl)amino]-1,3-thiazole-5-carbonitrile CAS No. 866155-98-8](/img/structure/B2793795.png)

4-Chloro-2-[(2-pyridinylmethyl)amino]-1,3-thiazole-5-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

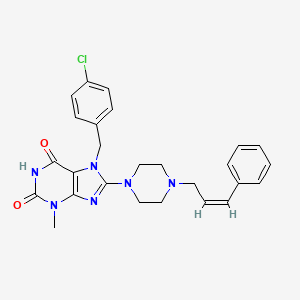

4-Chloro-2-[(2-pyridinylmethyl)amino]-1,3-thiazole-5-carbonitrile (4-Cl-PTMC) is a thiazole-based heterocyclic compound that has been studied for its potential applications in organic synthesis and drug discovery. This compound has been found to possess unique properties that make it an attractive candidate for use in medicinal chemistry, drug development, and various other areas of research.

科学的研究の応用

Anticancer and Antimicrobial Applications

Researchers have developed environmentally friendly, rapid, and convenient methods for synthesizing derivatives related to 4-Chloro-2-[(2-pyridinylmethyl)amino]-1,3-thiazole-5-carbonitrile, demonstrating significant bioactive potential. For instance, the ultrasound-promoted synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives showcased potent anticancer activities against various human tumor cell lines, with certain compounds exhibiting high GI50 values indicative of their cytotoxic efficacy. These derivatives were evaluated through docking studies, suggesting good binding within the active site of the thymidylate synthase enzyme, and their ADME properties confirmed favorable drug-like characteristics (Tiwari et al., 2016).

Another study highlighted the synthesis and evaluation of new thiopyrimidine analogues, revealing their antitumor and antimicrobial efficacy. Compounds displayed inhibitory activity against leukemia and showed significant antibacterial activity against Staphylococcus aureus, among other pathogens (Taher & Helwa, 2012).

Corrosion Inhibition

Derivatives of 4-Chloro-2-[(2-pyridinylmethyl)amino]-1,3-thiazole-5-carbonitrile have also been explored for their corrosion inhibition properties. A study focusing on pyranopyrazole derivatives, including 6-amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, demonstrated these compounds' effectiveness in inhibiting mild steel corrosion in HCl solution. The research highlighted the inhibitors' mixed-type behavior and their adsorption following Langmuir adsorption isotherm, with significant inhibition efficiency observed at certain concentrations (Yadav et al., 2016).

Synthesis and Biological Activity

The facile synthesis and evaluation of biological activities of derivatives further underline the versatility of 4-Chloro-2-[(2-pyridinylmethyl)amino]-1,3-thiazole-5-carbonitrile. Research into novel synthesis methods under microwave irradiation has produced polyfused pyrimidines, with certain derivatives showing promise in antimicrobial activities. These studies emphasize the methodological advancements and potential environmental benefits of employing microwave-assisted synthesis (Youssef et al., 2018).

特性

IUPAC Name |

4-chloro-2-(pyridin-2-ylmethylamino)-1,3-thiazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN4S/c11-9-8(5-12)16-10(15-9)14-6-7-3-1-2-4-13-7/h1-4H,6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHVGPIMBXSYFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC2=NC(=C(S2)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666486 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Chloro-2-[(2-pyridinylmethyl)amino]-1,3-thiazole-5-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2793714.png)

![8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B2793715.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate](/img/structure/B2793722.png)

![N-(benzo[d]thiazol-5-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2793725.png)

![N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide](/img/structure/B2793726.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-methylbenzoate](/img/structure/B2793728.png)

![N-(4-ethoxyphenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2793733.png)